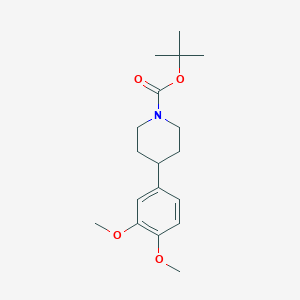

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group and a 3,4-dimethoxyphenyl substituent on the piperidine ring. Its molecular formula is C₁₈H₂₇NO₅, with a molecular weight of approximately 337.4 g/mol. The compound’s structure includes two methoxy groups at the 3- and 4-positions of the phenyl ring and a hydroxyl group on the piperidine ring, which contribute to its hydrogen-bonding capacity and biological activity .

Key applications include its role as a neuroprotective agent, particularly in mitigating Aβ-induced toxicity in neurological studies . The tert-butyl group enhances steric protection of the carbamate moiety, improving metabolic stability, while the dimethoxyphenyl substituent modulates electronic properties and receptor interactions .

Properties

IUPAC Name |

tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-17(20)19-10-8-13(9-11-19)14-6-7-15(21-4)16(12-14)22-5/h6-7,12-13H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFTUTCUYGFQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

a. Drug Development

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for further research in drug discovery. The compound's piperidine ring can confer favorable pharmacokinetic properties, which is crucial for drug efficacy and safety.

b. Phosphodiesterase Inhibition

Research indicates that compounds with similar structures have shown promise as phosphodiesterase inhibitors, which are valuable in treating conditions like erectile dysfunction and pulmonary hypertension. Studies have demonstrated that modifications to the piperidine structure can enhance selectivity towards specific phosphodiesterase isoforms, potentially leading to fewer side effects compared to existing treatments .

c. Antiparasitic Activity

There is emerging evidence that piperidine derivatives may possess antiparasitic properties. For example, compounds targeting Trypanosoma brucei phosphodiesterases have shown activity against African sleeping sickness . this compound could be explored for similar applications, particularly in optimizing lead compounds for enhanced efficacy against neglected tropical diseases.

Organic Synthesis

a. Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including alkylation and acylation reactions. This versatility makes it useful in constructing more complex molecules needed in drug development and materials science.

b. Synthesis of Novel Compounds

This compound can be utilized in the synthesis of novel derivatives with altered biological activities. By modifying the methoxy groups or substituents on the piperidine ring, researchers can create a library of compounds for screening against various biological targets .

Case Studies and Research Findings

a. Structural Modifications for Enhanced Activity

A study focused on optimizing piperidine derivatives demonstrated that introducing electron-withdrawing groups significantly improved the potency against specific enzymes involved in disease pathology . These findings suggest that this compound could be modified to enhance its activity against targeted diseases.

b. In Vitro and In Vivo Evaluations

Research involving similar compounds has included extensive in vitro assays to evaluate their efficacy against various cell lines and pathogens. Additionally, in vivo studies have assessed the pharmacodynamics and pharmacokinetics of these compounds in animal models, providing insights into their potential therapeutic windows .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

Variations in methoxy group positioning or replacement with other substituents significantly alter biological activity and physicochemical properties.

| Compound Name | Molecular Formula | Substituent Positions | Biological Activity | Key Differences |

|---|---|---|---|---|

| Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | 3,4-dimethoxyphenyl | Neuroprotective (Aβ toxicity inhibition) | Reference compound |

| Tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | 2,5-dimethoxyphenyl | Antimicrobial | Methoxy positions alter electron distribution, reducing neuroprotective efficacy |

| Tert-butyl 4-(3,4-difluorophenyl)-3-hydroxypiperidine-1-carboxylate | C₁₆H₂₁F₂NO₃ | 3,4-difluorophenyl | Unspecified (structural studies) | Fluorine’s electronegativity vs. methoxy’s electron-donating effect; impacts receptor binding |

Key Insight : The 3,4-dimethoxy configuration optimizes neuroprotective activity, while fluorinated analogs prioritize electronic effects over hydrogen bonding .

Modifications to the Piperidine Core

Functional groups on the piperidine ring influence reactivity and target specificity.

| Compound Name | Molecular Formula | Piperidine Substituents | Biological Activity | Key Differences |

|---|---|---|---|---|

| Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | 3-hydroxy, 4-(3,4-dimethoxyphenyl) | Neuroprotective | Hydroxyl group enables hydrogen bonding |

| Tert-butyl 4-(3-(aminomethyl)phenyl)piperidine-1-carboxylate | C₁₇H₂₄N₂O₂ | 4-(3-aminomethylphenyl) | Drug development (intermediate) | Amino group increases polarity; altered pharmacokinetics |

| Tert-butyl 4-(5-bromo-4-methylthiazol-2-yl)piperidine-1-carboxylate | C₁₄H₂₁BrN₂O₂S | 4-(5-bromo-4-methylthiazolyl) | Agrochemical research | Thiazole moiety introduces heterocyclic reactivity |

Key Insight: The hydroxyl group on the piperidine ring enhances interactions with biological targets (e.g., enzymes), distinguishing it from non-hydroxylated analogs .

Functional Group Replacements

Substituents like esters, amines, or halogens modify stability and activity.

| Compound Name | Molecular Formula | Functional Groups | Biological Activity | Key Differences |

|---|---|---|---|---|

| Tert-butyl 4-(3,4-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate | C₁₈H₂₇NO₅ | Methoxy, hydroxyl, carbamate | Neuroprotective | Balanced lipophilicity and hydrogen bonding |

| Tert-butyl 4-(3-trifluoromethylphenyl)piperidine-1-carboxylate | C₁₇H₂₂F₃NO₂ | Trifluoromethyl | Metabolic stability studies | CF₃ group enhances stability but reduces solubility |

| Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate | C₂₄H₂₄F₂NO₃ | Bis-fluorophenyl, oxo | Unspecified (structural studies) | Conjugated system alters electronic properties |

Key Insight : The tert-butyl carbamate and methoxy groups synergize to optimize blood-brain barrier penetration, critical for neuroprotective applications .

Biological Activity

Overview

Tert-butyl 4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 318.37 g/mol. Its structure comprises a piperidine ring substituted with a tert-butyl group and a 3,4-dimethoxyphenyl moiety, which may influence its biological activity.

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Piperidine Ring : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 3,4-dimethoxyphenyl derivatives.

- Purification : The crude product is typically purified using column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes, which can affect biochemical pathways within cells.

Pharmacological Studies

Research indicates that derivatives of piperidine compounds exhibit a range of pharmacological activities:

- Enzyme Inhibition : Compounds similar to this compound have been characterized for their selectivity towards specific serine hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are critical in lipid metabolism and signaling pathways .

- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders due to their ability to modulate neurotransmitter levels through enzyme inhibition .

Selectivity for MAGL

In a study evaluating compounds with similar structures, it was found that those containing methoxy substituents displayed enhanced selectivity for MAGL—up to 400-fold compared to other serine hydrolases. This selectivity is crucial for developing therapeutic agents targeting endocannabinoid signaling pathways .

Anti-inflammatory Activity

Another investigation highlighted that related compounds exhibited anti-inflammatory properties by inhibiting tumor necrosis factor alpha (TNF-α) production in vitro. This suggests potential applications in inflammatory conditions .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Enzyme inhibition (MAGL, FAAH) |

| Tert-butyl 4-(4-oxopiperidine-1-carbonyl)phenylcarbamate | Structure | Intermediate in drug synthesis |

| Tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate | Structure | Potential opioid activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.